molecular formula C12H12N2O3 B3388359 3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]propanoic Acid CAS No. 871497-70-0

3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]propanoic Acid

Cat. No. B3388359
CAS RN: 871497-70-0
M. Wt: 232.23 g/mol
InChI Key: IUZLHKJZIFDECJ-UHFFFAOYSA-N
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Description

The compound “3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]propanoic Acid” is a derivative of propanoic acid . It has a molecular formula of C12H12N2O3 and a molecular weight of 232.24 .


Molecular Structure Analysis

The molecular structure of “3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]propanoic Acid” consists of a propanoic acid moiety attached to an oxadiazole ring, which is further substituted with a 4-methylphenyl group .


Physical And Chemical Properties Analysis

The compound “3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]propanoic Acid” has a predicted melting point of 174.79°C and a predicted boiling point of 437.8°C at 760 mmHg. Its predicted density is 1.3 g/cm3 .

Scientific Research Applications

Synthesis and Biological Evaluation

Compounds related to 3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]propanoic Acid have been synthesized and evaluated for their biological activities. For instance, a study described the synthesis of β-Aroylpropionic acid-based 1,3,4-oxadiazoles and tested them for anti-inflammatory, analgesic, lipid peroxidation, ulcerogenic, and antibacterial actions. Some compounds exhibited significant anti-inflammatory and antibacterial activities with very low ulcerogenic action (Husain, Ahuja, & Sarafroz, 2009).

Anticancer and Antimicrobial Activities

Research into oxadiazole derivatives, including those with a 3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]propanoic Acid moiety, has shown promising anticancer and antimicrobial effects. For example, certain derivatives were synthesized and showed significant inhibitory activities against various human cancer cell lines, highlighting their potential as therapeutic agents (Ravinaik et al., 2021). Additionally, novel compounds were synthesized and displayed good antibacterial activity against a range of pathogens, suggesting their potential application in combating bacterial infections (Tumosienė et al., 2012).

Anti-inflammatory and Analgesic Properties

Several studies have synthesized oxadiazole derivatives and evaluated them for their anti-inflammatory and analgesic properties. These compounds, including those related to 3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]propanoic Acid, showed promising results in carrageenan-induced rat paw edema tests and acetic acid-induced writhing tests, indicating their potential as safer anti-inflammatory and analgesic agents (Husain et al., 2009).

Corrosion Inhibition

The compounds have also been researched for their corrosion inhibition properties. For example, certain benzimidazole bearing 1,3,4-oxadiazoles were synthesized and assessed for their ability to inhibit mild steel corrosion in sulfuric acid. Their effectiveness indicates potential applications in materials science and engineering (Ammal, Prajila, & Joseph, 2018).

Structural Characterization

Structural characterization of oxadiazole derivatives, including X-ray crystallography studies, provides insights into their potential as spacers in the synthesis of new pharmaceuticals, particularly in the development of angiotensin receptor antagonists (Meyer et al., 2003).

properties

IUPAC Name

3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-8-2-4-9(5-3-8)12-14-13-10(17-12)6-7-11(15)16/h2-5H,6-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUZLHKJZIFDECJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301218885
Record name 5-(4-Methylphenyl)-1,3,4-oxadiazole-2-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301218885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]propanoic Acid

CAS RN

871497-70-0
Record name 5-(4-Methylphenyl)-1,3,4-oxadiazole-2-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=871497-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4-Methylphenyl)-1,3,4-oxadiazole-2-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301218885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]propanoic Acid
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3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]propanoic Acid
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3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]propanoic Acid
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3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]propanoic Acid

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